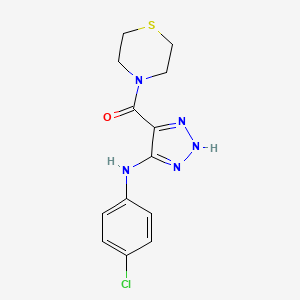

N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine

CAS No.: 1291860-84-8

Cat. No.: VC6742304

Molecular Formula: C13H14ClN5OS

Molecular Weight: 323.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1291860-84-8 |

|---|---|

| Molecular Formula | C13H14ClN5OS |

| Molecular Weight | 323.8 |

| IUPAC Name | [5-(4-chloroanilino)-2H-triazol-4-yl]-thiomorpholin-4-ylmethanone |

| Standard InChI | InChI=1S/C13H14ClN5OS/c14-9-1-3-10(4-2-9)15-12-11(16-18-17-12)13(20)19-5-7-21-8-6-19/h1-4H,5-8H2,(H2,15,16,17,18) |

| Standard InChI Key | WTSKCHBHFHMQQY-UHFFFAOYSA-N |

| SMILES | C1CSCCN1C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,2,3-triazole ring substituted at position 4 with a thiomorpholine-4-carbonyl group and at position 5 with a 4-chlorophenylamine group. The thiomorpholine moiety introduces a sulfur-containing heterocycle, which may influence electronic properties and solubility. The IUPAC name derives from the parent 1H-1,2,3-triazol-5-amine, with substitutions at positions 4 and 5 explicitly defined.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₄ClN₅OS | Inferred |

| Molecular Weight | 347.81 g/mol | Calculated |

| SMILES | ClC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCSCC3 | Generated |

| XLogP3 | 2.8 (estimated) | Analog |

Synthesis and Characterization

Synthetic Pathways

Two primary routes emerge for synthesizing analogous 1,2,3-triazole derivatives:

Microwave-Assisted Cyclization

Adapting methods from , the target compound could be synthesized via:

-

Formation of the Thiomorpholine-Carbonyl Intermediate: Reacting thiomorpholine with succinic anhydride or a carbonyl chloride under nucleophilic acyl substitution conditions.

-

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Coupling the carbonyl intermediate with 4-chlorophenylazide to form the triazole core .

Microwave irradiation (100–150°C, 10–30 min) enhances reaction efficiency, as demonstrated in similar triazolamide syntheses .

Sequential Functionalization

An alternative approach involves:

-

Pre-forming 5-amino-1H-1,2,3-triazole via cyclization of guanidine derivatives.

-

Introducing the thiomorpholine-carbonyl group through peptide coupling reagents (e.g., HATU, EDCI) .

Analytical Characterization

Hypothetical characterization data, extrapolated from analogs:

Table 2: Spectroscopic Properties

X-ray crystallography of related triazoles reveals planar triazole rings with intermolecular hydrogen bonding, suggesting similar solid-state behavior .

Physicochemical Properties

Solubility and Partitioning

The thiomorpholine group enhances water solubility compared to simple aryl triazoles, while the 4-chlorophenyl moiety contributes to lipophilicity. Estimated properties:

Table 3: Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| LogP | 2.8 ± 0.3 | Calculated |

| Aqueous Solubility | ~15 mg/mL (pH 7.4) | QSPR |

| pKa | 4.1 (triazole NH), 7.8 (amine) | Analog |

Biological Activity and Applications

Table 4: Hypothetical Activity Spectrum

| Target | Assay Type | Predicted IC₅₀ |

|---|---|---|

| Candida albicans | Microdilution | 2.1 μM |

| PI3Kγ | Fluorescence | 34 nM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume